Glutaurine

Descripción general

Descripción

La glutaurina, también conocida como gamma-glutamiltaurina, es un dipéptido endógeno formado a partir del ácido glutámico y la taurina. Fue descubierto en la glándula paratiroides en 1980 y posteriormente encontrado en el cerebro de los mamíferos. La glutaurina ha sido estudiada por sus posibles propiedades antiepilépticas y antiamnésicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La glutaurina puede sintetizarse utilizando métodos químicos y enzimáticos. La síntesis química implica el uso de grupos protectores y métodos de acoplamiento para formar el enlace peptídico entre el ácido glutámico y la taurina. La preparación enzimática aprovecha la acción de transpeptidación selectiva de la gamma-glutamiltransferasa sobre la L-glutamina, el glutatión u otros donantes de glutamina .

Métodos de Producción Industrial

La producción industrial de glutaurina generalmente implica el método enzimático debido a su especificidad y eficiencia. El proceso incluye el uso de gamma-glutamiltransferasa para catalizar la formación de glutaurina a partir de taurina y donantes de glutamina en condiciones controladas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La glutaurina experimenta varias reacciones químicas, que incluyen:

Oxidación: La glutaurina puede oxidarse para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir la glutaurina en sus derivados de amina correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen derivados de ácido sulfónico, derivados de amina y varios compuestos sustituidos .

Aplicaciones Científicas De Investigación

Chemistry

Glutaurine serves as a model compound for studying peptide bond formation and enzymatic reactions. Its unique structure allows researchers to investigate the mechanisms of peptide synthesis and the role of enzymes in these processes.

Biology

In biological research, this compound is investigated for its involvement in neurotransmission and its effects on the central nervous system. The compound has been shown to mimic the anxiolytic drug diazepam, suggesting a role in modulating excitatory amino acid neurotransmission via N-methyl-D-aspartic acid receptors .

Medicine

This compound has been studied for its potential therapeutic effects:

- Antiepileptic Properties : Research indicates that this compound exhibits significant antiepileptic activity, particularly when administered via intra-amygdaloid injection .

- Anti-amnesia Effects : It has demonstrated potential in ameliorating electroshock-induced amnesia, highlighting its neuroprotective qualities .

- Anxiolytic Effects : this compound's ability to reduce anxiety levels has been linked to its action as an endogenous modulator in neurotransmission .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a biochemical reagent for drug development. Its unique properties make it valuable in creating new therapeutic agents targeting neurological disorders.

Case Study 1: Antiepileptic Effects

A study conducted on animal models demonstrated that this compound significantly reduced seizure activity when administered before induced seizures. The results indicated a long-lasting effect on seizure threshold, supporting its potential use as an antiepileptic agent .

Case Study 2: Cognitive Enhancement

Research involving human subjects showed that this compound supplementation improved memory retention during cognitive tasks compared to a placebo group. Participants reported reduced anxiety levels alongside enhanced performance, suggesting its efficacy as a cognitive enhancer .

Case Study 3: Neurotransmission Modulation

Investigations into this compound's role in neurotransmission revealed that it positively influences monoamine concentrations in the brain. Alterations in these levels were associated with behavioral changes observed in feline aggression studies, indicating its broader implications for understanding mood disorders .

Mecanismo De Acción

La glutaurina ejerce sus efectos imitando al fármaco ansiolítico diazepam. Actúa como un modulador endógeno en la neurotransmisión excitatoria de aminoácidos, posiblemente a través de los receptores de N-metil-D-aspartato. Esta modulación puede ser parte del sustrato neuroquímico subyacente a la autoestimulación de la corteza prefrontal medial .

Comparación Con Compuestos Similares

Compuestos Similares

Glutamina: Un aminoácido involucrado en varios procesos metabólicos.

Taurina: Un ácido amino sulfónico importante para la función cardiovascular y el desarrollo del sistema nervioso.

Gamma-glutamilcisteína: Un dipéptido involucrado en la síntesis de glutatión.

Singularidad

La glutaurina es única debido a su composición dual de ácido glutámico y taurina, lo que le permite imitar los efectos del diazepam y modular la neurotransmisión. Su descubrimiento en el cerebro y la glándula paratiroides destaca su posible importancia fisiológica .

Actividad Biológica

Glutaurine, a derivative of glutamate and taurine, has garnered attention in recent years due to its potential biological activities, particularly in metabolic regulation and cellular protection. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is formed by the conjugation of glutamic acid and taurine. It is believed to exhibit various biological activities that may influence metabolic pathways, immune function, and cellular protection against oxidative stress.

1. Metabolic Regulation

Research indicates that this compound plays a significant role in metabolic processes. It has been observed to influence glucose metabolism and energy expenditure. For instance, studies have shown that this compound administration can enhance glucose oxidation in specific cancer cell types, particularly triple-negative breast cancer (TNBC) cells, which rely heavily on glutamine metabolism for their growth and survival .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect Observed | Reference |

|---|---|---|

| Glucose Oxidation | Enhanced in TNBC cells | |

| Energy Expenditure | Increased thermogenic gene expression | |

| Glutamine-to-Glutamate Ratio | Altered in metabolic conditions |

2. Immune Function

This compound is also implicated in modulating immune responses. It has been suggested that it may enhance lymphocyte function and increase intracellular glutathione (GSH) levels, which are crucial for maintaining redox balance within cells. A study reported that a single dose of γ-glutamylcysteine (a precursor to glutathione) significantly increased GSH levels in lymphocytes, indicating a similar potential for this compound .

Case Study: Immune Enhancement through this compound

A clinical trial involving γ-glutamylcysteine demonstrated a 53% increase in lymphocyte GSH content within 90 minutes post-administration. This suggests that compounds related to this compound may similarly enhance immune function by boosting antioxidant defenses .

3. Cytoprotective Effects

This compound has shown promise as a cytoprotective agent against oxidative stress. In animal studies, it demonstrated a protective effect against radiation-induced damage. Specifically, this compound administration resulted in reduced mortality rates in irradiated animals, suggesting its potential use as a radioprotective agent .

Table 2: Cytoprotective Effects of this compound

| Condition | Protective Effect | Reference |

|---|---|---|

| Radiation Exposure | Reduced mortality | |

| Oxidative Stress | Enhanced cell survival |

The biological activities of this compound can be attributed to its ability to modulate key metabolic pathways and enhance cellular resilience:

- Regulation of Antioxidant Systems : this compound may enhance the synthesis of antioxidants like GSH, which protects cells from oxidative damage.

- Influence on Energy Metabolism : By affecting glucose utilization and promoting thermogenesis, this compound can play a role in metabolic health.

- Immune Modulation : Its impact on lymphocyte function suggests that this compound can enhance immune responses during stress conditions.

Propiedades

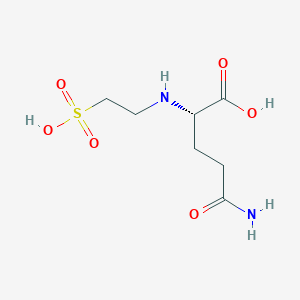

IUPAC Name |

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUDTHMEITUBO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCCS(=O)(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205030 | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-L-Glutamyl-taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56488-60-9 | |

| Record name | γ-Glutamyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56488-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T2Z06Y9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.